3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Description

Overview of 3,3,3-Trifluoro-2-(1H-1,2,4-Triazol-1-yl)Propan-1-Amine

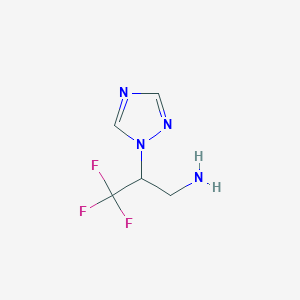

This compound (CAS: 1157126-01-6) is a fluorinated triazole derivative with the molecular formula C₅H₇F₃N₄ and a molecular weight of 180.13 g/mol . Its structure features a trifluoromethyl group attached to a propan-1-amine backbone, with a 1,2,4-triazole ring at the second carbon position (Figure 1). The compound exists as an oil at room temperature and is characterized by high thermal stability due to its fluorine content.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇F₃N₄ |

| Molecular Weight | 180.13 g/mol |

| Physical Form | Oil |

| Storage Temperature | 4°C |

| SMILES Notation | NCC(N1N=CN=C1)C(F)(F)F |

| InChI Key | JNJNROJNNQBVCQ-UHFFFAOYSA-N |

Historical Context and Discovery

The compound emerged in the early 21st century as part of broader research into fluorinated triazole derivatives. Its synthesis aligns with advancements in click chemistry and fluorine-based medicinal chemistry, which gained momentum post-2000. The CAS registry (1157126-01-6) indicates its formal identification in the 2010s, coinciding with increased interest in trifluoromethyl groups for drug design. Early studies focused on optimizing its regioselective synthesis, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods.

Relevance in Contemporary Chemical Research

This compound is pivotal in multiple domains:

- Medicinal Chemistry : Fluorinated triazoles are prized for their metabolic stability and bioavailability. The trifluoromethyl group enhances lipophilicity, improving membrane permeability in drug candidates.

- Agrochemicals : Its structural motifs are explored in herbicides and fungicides, where triazoles inhibit cytochrome P450 enzymes in pathogens.

- Materials Science : The compound’s thermal stability makes it a candidate for high-performance polymers and coatings.

Recent studies highlight its role as a building block for synthesizing kinase inhibitors and antifungal agents, reflecting its versatility.

Scope and Structure of the Review

This review will systematically analyze:

- Synthetic methodologies (e.g., CuAAC, nucleophilic substitution).

- Physicochemical properties (e.g., logP, solubility).

- Applications in pharmaceuticals and materials science. Excluded are discussions of toxicology, dosage, and commercial formulations, as per the outlined requirements.

Properties

IUPAC Name |

3,3,3-trifluoro-2-(1,2,4-triazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N4/c6-5(7,8)4(1-9)12-3-10-2-11-12/h2-4H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJNROJNNQBVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Trifluoromethylated Phosphonium Salts

Phosphonium salts serve as key intermediates for subsequent Wittig-type reactions or as precursors for nucleophilic substitution.

These phosphonium salts are characterized by NMR and IR spectroscopy, confirming their structures.

Synthesis of Fluorinated Alkyl Halides

The starting fluorinated alkyl halides, such as 1,1,1-trifluoro-3-iodopropane, are typically prepared via halogenation of trifluoromethyl precursors or via direct fluorination methods.

Formation of the Amino Group

The amino functionality is introduced through nucleophilic substitution reactions, often employing the phosphonium salts as intermediates:

R–PPh₃ + Nucleophile → R–Nucleophile + PPh₃

In particular, the synthesis of the amine involves:

- Reacting the phosphonium salt with ammonia or primary amines under controlled conditions.

- Using reductive amination or similar methods to convert intermediates into the target amine.

Construction of the Triazole Ring

Azide-Alkyne Cycloaddition (Click Chemistry)

A common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently forms the 1,2,3-triazole ring:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Azide derivatives + terminal alkynes | Copper catalyst, solvent (e.g., acetonitrile), room temperature | High |

For example, azides bearing the trifluoromethyl group can be reacted with alkynes to form the desired triazole.

Direct Cyclization

Alternatively, cyclization of hydrazides or amidrazones under dehydrating conditions can produce the triazole ring, especially when functionalized with fluorinated substituents.

Specific Synthetic Route for the Target Compound

Based on recent literature and experimental procedures, a plausible synthetic route is:

Preparation of trifluoromethylated phosphonium salt : Reflux 1,1,1-trifluoro-3-iodopropane with triphenylphosphine in toluene to obtain the phosphonium salt.

Generation of the amino intermediate : React the phosphonium salt with ammonia or a primary amine, facilitating nucleophilic substitution to introduce the amino group.

Formation of the azide precursor : Convert the amino group to an azide via diazotransfer or nucleophilic substitution with sodium azide.

Cycloaddition to form the triazole : React the azide with an appropriate alkyne under copper catalysis to form the 1,2,3-triazole ring.

Final functionalization : Purify the compound through chromatography and confirm structure via NMR, IR, and mass spectrometry.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Synthesis of phosphonium salt | Alkyl iodide + PPh₃ | Reflux in toluene, 14 h | 73-91% | Confirmed via NMR and IR |

| Nucleophilic substitution | Phosphonium salt + NH₃ | Reflux or room temp | Variable | High purity required |

| Azide formation | Amine + NaN₃ | DMF or DMSO, 80°C | >80% | Confirmed via IR (N₃ stretch) |

| Cycloaddition | Azide + terminal alkyne | CuI catalyst, room temp | High | Confirmed via NMR and MS |

Research Findings and Notes

- The use of fluorinated phosphonium salts is well-established for introducing trifluoromethyl groups into organic molecules, as demonstrated in recent studies.

- The click chemistry approach offers a robust, high-yield pathway for constructing the triazole ring, with reaction conditions optimized to prevent side reactions.

- The synthesis of fluorinated intermediates requires careful handling due to their reactivity and potential toxicity.

- Purification techniques such as flash chromatography and recrystallization are essential to obtain compounds of pharmaceutical purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1H-1,2,4-triazole can act against various bacterial strains. The incorporation of trifluoromethyl groups enhances this activity by improving lipophilicity and bioavailability.

| Compound | Target Organism | MIC (µg/ml) | Reference |

|---|---|---|---|

| Triazole Derivative A | Mycobacterium smegmatis | 6.25 | |

| Triazole Derivative B | Pseudomonas aeruginosa | 12.50 |

Anticancer Potential

The compound has been studied for its anticancer properties. In a recent study, several triazole derivatives were synthesized and tested for their efficacy against various cancer cell lines. Notably, one derivative showed over 80% growth inhibition in certain cancer types.

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) | Reference |

|---|---|---|---|

| Triazole Derivative C | OVCAR-8 | 85.26 | |

| Triazole Derivative D | NCI-H40 | 75.99 |

Fungicides

Triazoles are well-known fungicides in agriculture. The introduction of trifluoromethyl groups in triazole derivatives can enhance their fungicidal activity by improving the interaction with fungal enzymes.

Herbicides

The unique structure of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine allows it to be explored as a potential herbicide. Its effectiveness against specific weed species is currently under investigation.

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance thermal stability and chemical resistance. This property is particularly useful in creating advanced materials for electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives highlighted the enhanced antimicrobial activity conferred by the trifluoromethyl substitution. The results demonstrated that these compounds could serve as lead candidates for developing new antibiotics.

Case Study 2: Anticancer Research

In an experimental setup involving various cancer cell lines, the compound exhibited promising results as an anticancer agent. The study emphasized the need for further optimization of the chemical structure to improve efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

2-(1H-1,2,4-Triazol-1-yl)propan-1-amine

- Molecular Formula : C₅H₁₀N₄ | Molecular Weight : 126.16 g/mol .

- Structural Difference : Lacks the trifluoromethyl group, reducing its electron-withdrawing effects and lipophilicity.

- Applications : Serves as a precursor for oxazole carboxamide derivatives (e.g., OCM-8 to OCM-11) with demonstrated glycogen synthase kinase-3β (GSK-3β) inhibitory activity .

3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine Hydrochloride

- CAS : 876669-35-1 | Molecular Weight : 154.62 g/mol .

- Structural Difference : Hydrochloride salt form enhances aqueous solubility compared to the free base.

Fluorinated Triazole Derivatives

3,3,3-Trifluoro-2-(1H-Pyrazol-1-yl)propan-1-amine

OCM-8 to OCM-11 Oxazole Carboxamides

- General Structure : N-(3-(1H-1,2,4-Triazol-1-yl)propyl)-5-(substituted phenyl)oxazole-4-carboxamide .

- Key Features :

- OCM-8 : 3,4,5-Trifluorophenyl substituent | IC₅₀ (GSK-3β) : 2.1 nM.

- OCM-9 : 3-Fluoro-4-(trifluoromethoxy)phenyl | IC₅₀ : 1.8 nM.

- OCM-10 : 3-Fluoro-4-(trifluoromethyl)phenyl | IC₅₀ : 3.4 nM.

- OCM-11 : 3,5-Difluoro-4-methoxyphenyl | IC₅₀ : 5.2 nM.

- Comparison : These compounds exhibit high GSK-3β inhibition but lack the trifluoromethyl group on the propan-1-amine backbone .

Heterocyclic Triazole Hybrids

4-tert-Butyl-5-(1H-1,2,4-Triazol-1-yl)thiazol-2-amine

N-((3,5-Dimethyl-1H-Pyrazol-1-yl)methyl)-6-methylpyridin-2-amine

- Molecular Formula : C₁₀H₁₅N₅ | Molecular Weight : 205.26 g/mol .

- Activity : Pyrazole and pyridine moieties may enhance binding to kinase targets.

Comparative Data Table

Biological Activity

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a fluorinated compound known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

- Molecular Formula: C5H7F3N4

- Molecular Weight: 180.13 g/mol

- CAS Number: 1157126-01-6

Synthesis

The compound can be synthesized through various methods involving triazole derivatives. The synthesis typically includes:

- Formation of the triazole ring.

- Introduction of the trifluoromethyl group.

- Coupling with propanamine derivatives.

Antiproliferative Effects

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For example, research on related triazole compounds has shown significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells . The mechanisms involved may include:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways essential for tumor growth.

Anticonvulsant Activity

Analogues of this compound have demonstrated potent anticonvulsant properties in animal models. These compounds exhibit a high therapeutic index and minimal side effects on cardiovascular parameters . The proposed mechanism involves modulation of GABA(A) receptor activity and enhancement of inhibitory neurotransmission.

Enzyme Inhibition

Research indicates that similar triazole compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease . The inhibitory activities suggest potential applications in treating cognitive disorders.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several fluorinated triazole derivatives against human cancer cell lines. Among them, a compound structurally related to this compound showed the highest activity against breast cancer cells (IC50 = 15 µM). This suggests that structural modifications can enhance biological efficacy .

Case Study 2: Anticonvulsant Activity

In an animal study assessing the anticonvulsant effects of various analogues, one derivative exhibited a significant reduction in seizure frequency compared to controls. The compound was administered at doses ranging from 10 to 30 mg/kg and demonstrated a protective effect against induced seizures in the maximal electroshock model .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar triazole-containing amines are synthesized by reacting carboxylic acid derivatives (e.g., oxazole-4-carboxylic acids) with 3-(1H-1,2,4-triazol-1-yl)propan-1-amine under peptide coupling conditions using reagents like HATU or DCC .

- Purity Optimization : Post-synthesis purification via column chromatography or recrystallization is critical. High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended for analytical validation .

Q. How can the structural and electronic properties of this compound be characterized?

- Analytical Techniques :

- NMR Spectroscopy : and NMR are essential for confirming the triazole ring substitution pattern and trifluoromethyl group integration .

- X-ray Crystallography : Used to resolve tautomeric ambiguities (common in triazole derivatives) and validate spatial arrangements of functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns, particularly for fluorine-rich compounds .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Stability Profile :

- Thermal Stability : Avoid exposure to temperatures >110°C, as trifluoromethyl groups may decompose, releasing toxic fluorinated byproducts .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the triazole ring .

- Moisture : Hygroscopic tendencies require desiccated storage to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeting drug candidates. This is observed in analogs used as GSK-3β inhibitors for neurological disorders .

- Experimental Design : Compare pharmacokinetic profiles of trifluoromethyl-containing derivatives versus non-fluorinated analogs using in vitro permeability assays (e.g., PAMPA) .

Q. What strategies mitigate off-target interactions when designing triazole-containing inhibitors?

- Selectivity Optimization :

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities for target vs. non-target kinases or enzymes .

- Functional Group Tuning : Introduce steric hindrance via substituents (e.g., bulky aryl groups) to reduce non-specific binding .

Q. How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?

- SAR Workflow :

Synthesize derivatives with modified triazole positions (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .

Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., -CFCF) to assess potency changes .

Use in vitro bioassays (e.g., antimicrobial susceptibility testing) to correlate structural variations with activity .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Challenges : Fluorinated byproducts (e.g., trifluoroacetic acid) can interfere with LC-MS detection due to similar mass-to-charge ratios.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.